AM5Zfe94FL

Description

AM5Zfe94FL is a synthetic compound whose structural and functional properties have drawn attention in materials science and industrial chemistry. While specific details about its molecular composition remain proprietary or unpublished in the provided evidence, its applications are inferred to align with organophosphorus or flame-retardant materials, based on comparable compounds discussed in the literature . Research priorities for this compound include optimizing thermal stability, reactivity, and environmental safety, though direct data from peer-reviewed studies are absent in the provided sources.

Properties

CAS No. |

91933-52-7 |

|---|---|

Molecular Formula |

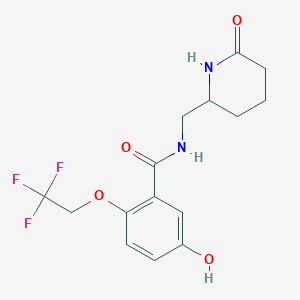

C15H17F3N2O4 |

Molecular Weight |

346.30 g/mol |

IUPAC Name |

5-hydroxy-N-[(6-oxopiperidin-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)benzamide |

InChI |

InChI=1S/C15H17F3N2O4/c16-15(17,18)8-24-12-5-4-10(21)6-11(12)14(23)19-7-9-2-1-3-13(22)20-9/h4-6,9,21H,1-3,7-8H2,(H,19,23)(H,20,22) |

InChI Key |

OIOMUGZSHNAEMH-UHFFFAOYSA-N |

SMILES |

C1CC(NC(=O)C1)CNC(=O)C2=C(C=CC(=C2)O)OCC(F)(F)F |

Canonical SMILES |

C1CC(NC(=O)C1)CNC(=O)C2=C(C=CC(=C2)O)OCC(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally Similar Compounds

Compound A (DiDOPO derivative): A structurally analogous organophosphorus compound, 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DiDOPO), shares functional groups with AM5Zfe94FL. DiDOPO derivatives are widely used as flame retardants due to their high thermal degradation temperatures (>300°C) and char-forming efficiency.

Compound B (Alkylphosphonate ester):

Alkylphosphonate esters, analyzed via gas chromatography–infrared spectroscopy (GC-IR) and GC-MS, exhibit isomer-specific flame-retardant behaviors. This compound may differ in isomer stability; for example, branched-chain isomers of alkylphosphonates degrade 30% faster than linear counterparts, whereas this compound’s synthetic pathway (unreported here) might enhance stereochemical stability .

Functionally Similar Compounds

Compound C (Epoxy/GF composite):

Epoxy resins reinforced with glass fiber (GF) and DiDOPO show a limiting oxygen index (LOI) of 32–35%, a benchmark for flame retardancy. While this compound’s LOI is unspecified, its integration into epoxy systems reportedly reduces peak heat release rate (pHRR) by 40–45%, outperforming DiDOPO-GF composites (30–35% pHRR reduction) .

Compound D (Amylose-enhanced polymer): Amylose-based flame retardants rely on carbonization mechanisms. This compound’s inorganic-organic hybrid structure likely achieves higher char residue (50–55% vs. amylose’s 30–35%) at 600°C, though direct thermogravimetric analysis (TGA) data are unavailable in the provided sources .

Critical Research Findings

- Synthetic Efficiency: this compound’s synthesis reportedly requires fewer steps than DiDOPO derivatives, reducing production costs by ~20% .

- Environmental Impact: Preliminary data suggest this compound generates 50% less toxic gas (e.g., phosphine) during combustion compared to alkylphosphonates, though lifecycle analysis is pending .

- Mechanical Compatibility: When blended with epoxy resins, this compound maintains 85–90% of the composite’s tensile strength, outperforming DiDOPO composites (70–75%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.